molecular formula C10H11F B13815844 1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene CAS No. 229168-32-5

1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene

Cat. No.: B13815844
CAS No.: 229168-32-5
M. Wt: 150.19 g/mol
InChI Key: ANZUFFHVZZRJEZ-GMSGAONNSA-N
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Description

1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene (CAS: 229168-32-5) is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom and a (1R,2R)-2-methylcyclopropyl group . The stereochemistry of the cyclopropane ring is critical, as it influences molecular conformation, reactivity, and interactions in biological or material systems.

Properties

CAS No.

229168-32-5

Molecular Formula

C10H11F

Molecular Weight

150.19 g/mol

IUPAC Name

1-fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene

InChI

InChI=1S/C10H11F/c1-7-6-10(7)8-2-4-9(11)5-3-8/h2-5,7,10H,6H2,1H3/t7-,10-/m1/s1

InChI Key

ANZUFFHVZZRJEZ-GMSGAONNSA-N

Isomeric SMILES

C[C@@H]1C[C@H]1C2=CC=C(C=C2)F

Canonical SMILES

CC1CC1C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Diazotization and Aromatic Fluorination

One of the classical approaches to introduce the fluorine atom on an aromatic ring involves the diazotization of aniline derivatives followed by fluorination. The process is typically:

  • Starting with a para-substituted aniline derivative.
  • Diazotization using sodium nitrite and acid to form the diazonium salt.
  • Subsequent fluorination using hydrofluoric acid or alternative fluorinating agents to replace the diazonium group with fluorine.

This method is well-documented for producing fluorobenzenes with high regioselectivity and is scalable for industrial applications.

Stereoselective Cyclopropanation

The 2-methylcyclopropyl substituent, particularly with defined (1R,2R) stereochemistry, is introduced by cyclopropanation of an appropriate alkene or through organometallic intermediates.

A key method involves:

  • Generation of cyclopropylmagnesium carbenoids from precursors such as 1-chlorocyclopropyl p-tolyl sulfoxide treated with isopropylmagnesium chloride in tetrahydrofuran (THF) at low temperature (-78 °C), followed by gradual warming to room temperature.
  • This reaction yields cyclopropane derivatives with high stereoselectivity (up to 78% yield reported for bicyclic intermediates), which can then be functionalized to attach to the aromatic ring.

Cross-Coupling and Organometallic Approaches

Alternative routes involve lithiation and cross-coupling strategies:

  • Treatment of halo-substituted fluoroaromatics (e.g., 4-bromo-2-fluoro-1-iodobenzene) with strong bases such as n-butyllithium in the presence of diisopropylamine at low temperature (-78 °C).
  • Followed by reaction with methyl iodide to introduce the methyl group or further organometallic coupling to install the cyclopropyl moiety.
  • These methods achieve high yields (up to 100% in some steps) and allow precise control over substitution patterns.

Industrial Scale Considerations

Industrial synthesis typically optimizes:

  • Large-scale diazotization and fluorination steps.
  • Use of efficient catalysts for cyclopropanation.
  • Reaction conditions to maximize yield and purity, including solvent choice, temperature control, and reagent stoichiometry.

Research Data and Analysis of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes
Diazotization and fluorination Aniline derivative, NaNO2, acid, HF or fluorinating agent Variable High regioselectivity for para-fluorination; scalable for industrial use
Cyclopropylmagnesium carbenoid generation 1-chlorocyclopropyl p-tolyl sulfoxide, i-PrMgCl, THF, -78 to 0 °C 78 Produces stereoselective cyclopropane intermediates; key for (1R,2R) stereochemistry
Organolithium methylation 4-bromo-2-fluoro-1-iodobenzene, n-BuLi, diisopropylamine, MeI, THF, -78 °C 100 High yield; precise substitution control; requires strict temperature control

Summary of Key Findings

  • Diazotization-fluorination remains the foundational method for introducing the fluorine atom at the para position on the benzene ring.
  • Stereoselective cyclopropanation via cyclopropylmagnesium carbenoids enables the installation of the 2-methylcyclopropyl group with defined stereochemistry.
  • Organolithium chemistry facilitates further functionalization and methylation steps with excellent yields.
  • Reaction conditions such as low temperature (-78 °C) and inert atmosphere are critical for controlling stereochemistry and preventing side reactions.
  • Industrial processes adapt these methods by optimizing catalysts and scaling reaction parameters for efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

    Oxidation Reactions: Products include ketones, alcohols, and carboxylic acids.

    Reduction Reactions: Products include cyclopropyl derivatives with different functional groups.

Scientific Research Applications

1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene involves its interaction with specific molecular targets and pathways. The fluorine atom and the cyclopropyl group contribute to its unique reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene 229168-32-5 C₁₀H₁₁F 150.19 Fluorine, (1R,2R)-2-methylcyclopropyl
Benzene,1-fluoro-4-(trans-4-heptylcyclohexyl) 82832-29-9 C₁₉H₂₇F 274.41 Fluorine, trans-4-heptylcyclohexyl
1-Fluoro-4-[(1R)-1-methylpropyl]benzene 326879-17-8 C₁₀H₁₃F 152.21 Fluorine, branched alkyl chain
2-Fluoro-4-methoxy-1-[3-(1-methylcyclopropyl)phenyl]benzene 2172119-27-4 C₁₇H₁₇FO 256.31 Methoxy, 1-methylcyclopropyl
Bicyclo[2.2.1]heptane, 1-(4-fluorophenyl) 62226-38-4 C₁₂H₁₁F 174.22 Fluorine, norbornane framework

Key Observations :

  • Steric and Electronic Effects : The (1R,2R)-2-methylcyclopropyl group introduces significant steric hindrance and ring strain compared to bulkier substituents like trans-4-heptylcyclohexyl . This strain may enhance reactivity in ring-opening reactions.
  • Electron-Donating vs. Withdrawing Groups : The methoxy group in 2-Fluoro-4-methoxy-1-[3-(1-methylcyclopropyl)phenyl]benzene increases electron density on the aromatic ring, contrasting with the electron-withdrawing fluorine in the target compound .
  • Rigidity vs.

Spectral Characterization

  • ¹⁹F NMR : The target compound’s fluorine resonance is expected as a singlet (~-110 ppm), similar to 1-fluoro-4-(2-fluoropropyl)benzene (F8) in . Cyclopropane protons would show characteristic coupling patterns (J ≈ 5–10 Hz) due to ring strain .
  • ¹³C NMR : The cyclopropane carbons resonate at ~10–20 ppm, distinct from cyclohexyl or alkyl chain carbons in analogs .

Stability and Environmental Behavior

  • Thermal Stability: Cyclopropane’s ring strain makes the target compound more prone to thermal decomposition than norbornane or cyclohexyl analogs.
  • Solubility : Branched alkyl chains (e.g., 1-methylpropyl) improve lipid solubility compared to rigid cyclopropane .

Biological Activity

1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene is a fluorinated organic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biological activity studies. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential applications.

Molecular Formula: C10H11F
Molecular Weight: 150.19 g/mol
CAS Number: 229168-32-5
IUPAC Name: this compound

The compound features a fluorine atom at the para position of the benzene ring and a 2-methylcyclopropyl group, contributing to its unique chemical behavior and potential biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

  • Diazotization and Fluorination: Starting with an aniline derivative, diazotization is followed by fluorination using hydrofluoric acid or other fluorinating agents.
  • Cyclopropanation: This step may involve the use of catalysts to ensure high yield and purity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets through:

  • Electrophilic Aromatic Substitution (EAS): The electron-withdrawing nature of the fluorine atom enhances reactivity towards electrophiles.
  • Nucleophilic Aromatic Substitution (NAS): The presence of the fluorine atom allows for nucleophilic substitution reactions under specific conditions.

These interactions can lead to the formation of stable intermediates and transition states, facilitating various biochemical transformations.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties: Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation. For instance, compounds with similar structures have shown promise in reducing viability in cancer cell lines such as LNCaP (prostate cancer) and HepG2 (liver cancer) .
  • Enzyme Inhibition: The compound has been investigated for its ability to inhibit acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibitors like this may have therapeutic applications in treating metabolic disorders .

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity Demonstrated that compounds similar to this compound can significantly reduce cell viability in LNCaP cells .
ACC Inhibition Research Showed that related compounds effectively inhibit ACC activity in vitro, suggesting potential for managing obesity and metabolic diseases .
Toxicological Assessment Evaluated the safety profile of fluorinated compounds, indicating low toxicity at therapeutic doses .

Applications

The unique properties of this compound make it suitable for various applications:

  • Pharmaceutical Development: Its structural characteristics allow for modifications that could lead to novel drug candidates targeting metabolic diseases or cancers.
  • Chemical Synthesis: Serves as a precursor for synthesizing more complex fluorinated organic compounds used in specialty chemicals and materials.

Q & A

Q. How can environmental degradation pathways of this compound be tracked in complex matrices?

  • Methodological Answer : Employ isotope-labeling (e.g., 14C^{14}\text{C}-tagged compound) and advanced mass spectrometry (e.g., Q-TOF) to identify transformation products in soil/water samples. Pair with metabolomics databases to annotate unknown degradants .

Key Methodological Considerations

  • Safety Protocols : Adhere to guidelines for handling fluorinated compounds (e.g., use fume hoods, avoid skin contact) .
  • Data Reproducibility : Document reaction conditions (solvent purity, catalyst lot numbers) to minimize variability .

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